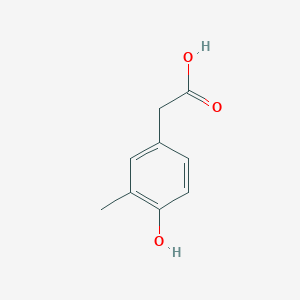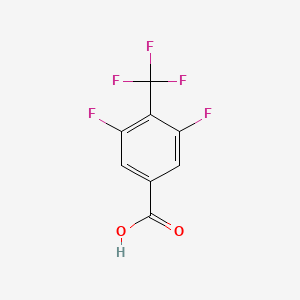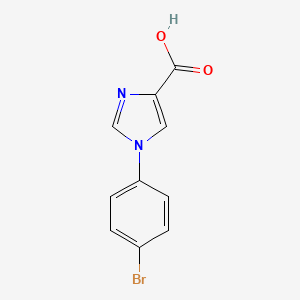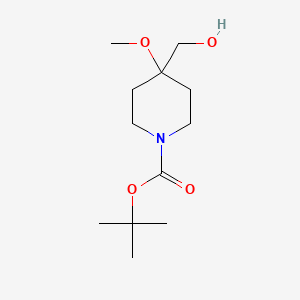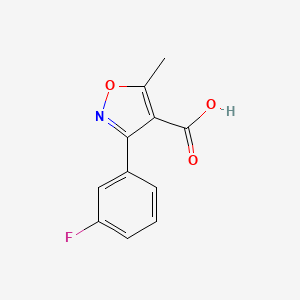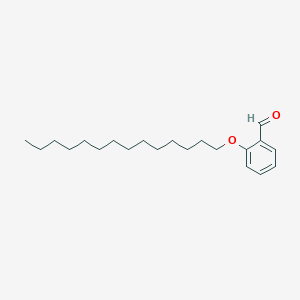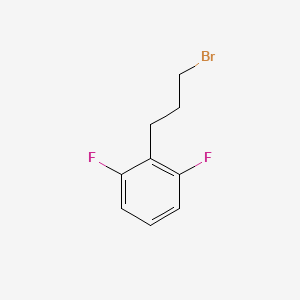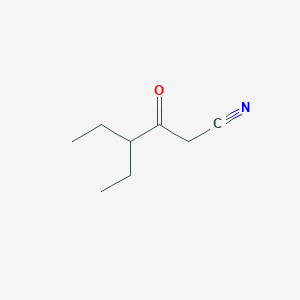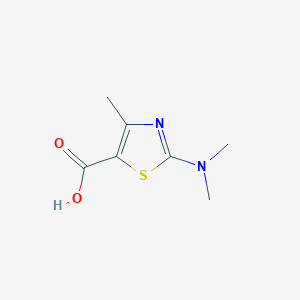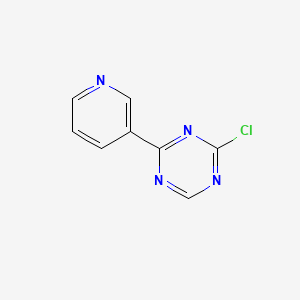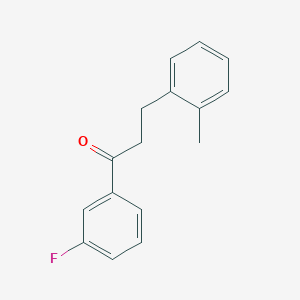
3'-Fluoro-3-(2-methylphenyl)propiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3'-Fluoro-3-(2-methylphenyl)propiophenone" is not directly mentioned in the provided papers. However, the papers do discuss various fluorinated aromatic compounds and their synthesis, which can provide insights into the chemical behavior and properties of fluorinated compounds in general. Fluorinated aromatic compounds are of significant interest due to their unique properties and potential applications in pharmaceuticals, agrochemicals, and materials science .
Synthesis Analysis
The synthesis of fluorinated aromatic compounds can be complex, involving multiple steps and various methodologies. For instance, the synthesis of 3-fluoro-α-methylphenylalanine was achieved by introducing fluorine at the end of the synthesis process, using a substrate with a triazeno substituent decomposed by triflic acid in the presence of fluoride anions . Another example is the preparation of 3-fluoro-4-hexylthiophene through perbromination, protection of thiophene positions, and bromine/fluorine exchange . These methods highlight the challenges and innovations in the synthesis of fluorinated compounds, which could be relevant to the synthesis of "3'-Fluoro-3-(2-methylphenyl)propiophenone" .
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often characterized using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and ultraviolet-visible (UV-Vis) spectroscopy . These techniques provide information on the bond lengths, bond angles, and overall geometry of the molecules. For example, the structure of (E)-2-((3-fluorophenylimino)methyl)-3-methoxyphenol was determined using XRD, and its electronic properties were analyzed using UV-Vis spectroscopy . Such analyses are crucial for understanding the electronic and steric effects of fluorine substitution in aromatic compounds.
Chemical Reactions Analysis
Fluorinated aromatic compounds can undergo various chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and coupling reactions. The presence of fluorine can significantly alter the reactivity and selectivity of these reactions due to its electronegativity and ability to stabilize negative charge through inductive effects . For example, the synthesis of fluorophenothiazines involved Smiles rearrangement, a type of nucleophilic aromatic substitution . Understanding these reactions is essential for the functionalization and further derivatization of fluorinated aromatic compounds.
Physical and Chemical Properties Analysis
The introduction of fluorine into aromatic compounds can lead to changes in their physical and chemical properties, such as increased lipophilicity, stability, and altered electronic properties . For instance, 3-fluoro-4-hexylthiophene was found to oxidize at a higher potential than its non-fluorinated counterpart . The antimicrobial activity of some novel fluorinated thiazolines was also investigated, demonstrating the potential biological applications of such compounds . These properties are critical for the development of new materials and pharmaceuticals.
Applications De Recherche Scientifique
Photoalignment of Nematic Liquid Crystals
Fluorinated compounds, including those similar to "3'-Fluoro-3-(2-methylphenyl)propiophenone", have been utilized to promote the photoalignment of nematic liquid crystals. The study by Hegde et al. (2013) demonstrates that the photoalignment quality is influenced by the number of fluoro-substituents and the thiophene moiety's position, highlighting the role of fluorination in liquid crystal display (LCD) technologies (Hegde et al., 2013).
Copolymerization for Advanced Materials
Research by Savittieri et al. (2022) describes the synthesis and copolymerization of novel halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, including fluorinated variants, with styrene. This process leads to copolymers with significant thermal stability and potential applications in high-performance materials (Savittieri et al., 2022).
Electronic Property Tuning in Polythiophenes
Gohier et al. (2013) focused on the preparation of 3-Fluoro-4-hexylthiophene, aiming to tune the electronic properties of conjugated polythiophenes for potential use in electronic devices. The study underscores the impact of fluorination on the oxidation potential and the electronic characteristics of the resulting polymers (Gohier et al., 2013).
Fluorination in Aromatic Compound Synthesis
Pages et al. (2001) introduced a novel methodology for synthesizing 3-fluoro-α-methylphenylalanine, showcasing the strategic incorporation of fluorine into complex molecules. This approach is significant for organic synthesis, highlighting the versatility of fluorinated intermediates (Pages et al., 2001).
High-Performance Polymers
Salunke, Ghosh, and Banerjee (2007) synthesized novel poly(arylene ether)s based on bisfluoro monomers, demonstrating the materials' high thermal stability and solubility in organic solvents. This research contributes to the development of engineering plastics and membrane materials with superior performance characteristics (Salunke et al., 2007).
Propriétés
IUPAC Name |
1-(3-fluorophenyl)-3-(2-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO/c1-12-5-2-3-6-13(12)9-10-16(18)14-7-4-8-15(17)11-14/h2-8,11H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUBUGDWAQHSLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)C2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644020 |
Source


|
| Record name | 1-(3-Fluorophenyl)-3-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Fluoro-3-(2-methylphenyl)propiophenone | |
CAS RN |
898789-46-3 |
Source


|
| Record name | 1-Propanone, 1-(3-fluorophenyl)-3-(2-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Fluorophenyl)-3-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

